
6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one, also known as MPOC, is a chemical compound that belongs to the class of coumarin derivatives. MPOC has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemistry.
Mechanism of Action
Target of Action
Similar compounds have shown significant antibacterial activity against both gram-positive and gram-negative bacteria .
Mode of Action
It is known that similar compounds interact with bacterial cells, leading to changes that inhibit their growth .
Biochemical Pathways
Similar compounds have been shown to interfere with bacterial cell wall synthesis or protein production .
Pharmacokinetics
Similar compounds have been evaluated for their admet properties through in silico methods .
Result of Action
Similar compounds have shown significant biological activity, with some having a potency comparable to standard drugs like streptomycin .
Action Environment
It is known that factors such as temperature, ph, and presence of other compounds can affect the action of similar compounds .
Advantages and Limitations for Lab Experiments
6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one possesses several advantages for lab experiments, including its ease of synthesis, low cost, and potent biological activity. However, this compound also possesses several limitations, including its low solubility in water, which may limit its use in some biological assays. Moreover, this compound's mechanism of action is not yet fully understood, which may hinder its further development as a potential drug candidate.
Future Directions
Several future directions for 6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one research can be identified. Firstly, further studies are needed to elucidate the mechanism of action of this compound, which may help to identify potential drug targets and improve its therapeutic potential. Secondly, more studies are needed to investigate the pharmacokinetic and pharmacodynamic properties of this compound, which may help to optimize its dosage and administration route. Thirdly, further studies are needed to investigate the potential toxicity and side effects of this compound, which may help to identify potential safety concerns. Finally, more studies are needed to investigate the potential applications of this compound in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that possesses significant potential for various scientific research applications, including medicinal chemistry, drug development, and biochemistry. This compound's potent biological activity, ease of synthesis, and low cost make it an attractive candidate for further research. However, more studies are needed to elucidate its mechanism of action, investigate its pharmacokinetic and pharmacodynamic properties, and identify potential safety concerns.
Synthesis Methods
The synthesis of 6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one involves the reaction of 6-methylcoumarin-3-carboxylic acid hydrazide with phenyl isothiocyanate in the presence of triethylamine. The reaction mixture is then refluxed in ethanol for several hours, followed by purification using column chromatography. The yield of this compound obtained through this method is approximately 70%.
Scientific Research Applications
6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has been extensively studied for its potential applications in medicinal chemistry and drug development. Several studies have reported that this compound possesses significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been shown to possess potent antifungal and antibacterial activity against several pathogenic microorganisms. Moreover, this compound has been reported to exhibit significant anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c1-11-7-8-15-13(9-11)10-14(18(21)22-15)17-19-16(20-23-17)12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHOXBKLAVYFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


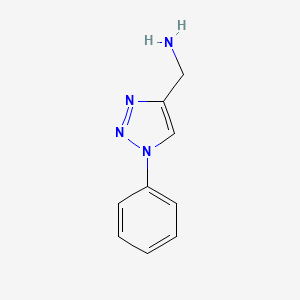
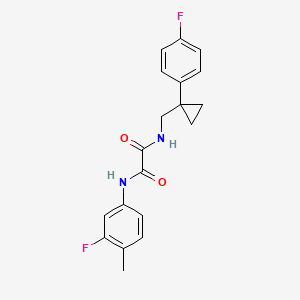
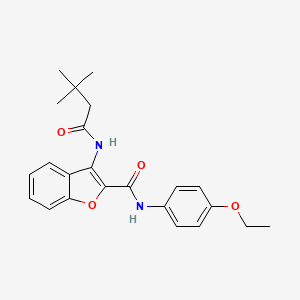
![2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2784395.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2784396.png)


![2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2784405.png)
![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2784406.png)
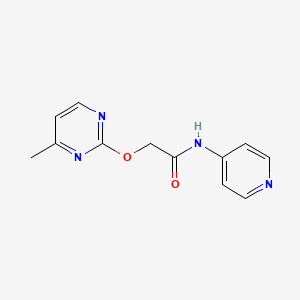
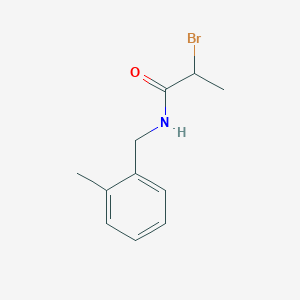
![5-[1-(4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2784410.png)
